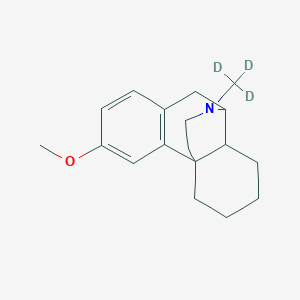

Dextromethorphan-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

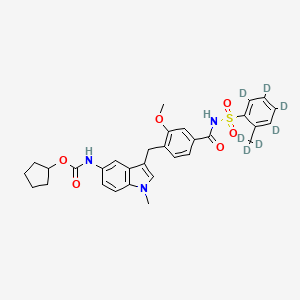

Dextromethorphan-d3 (DM-d3) is a synthetic derivative of the naturally occurring opioid agonist, dextromethorphan (DM). DM-d3 is a chiral compound that has been used in a variety of scientific applications, including drug discovery, drug metabolism studies, and drug development. It is a potent agonist of the mu-opioid receptor and has been used to study the effects of opioid agonism on the central nervous system.

Wissenschaftliche Forschungsanwendungen

Drug-Drug Interaction Studies

Dextromethorphan-d3 is often used in clinical pharmacokinetic drug-drug interaction studies. For instance, it has been used in a study to determine if emvododstat, a potent anti-SARS-CoV-2 dihydroorotate dehydrogenase inhibitor, was an inhibitor of CYP2D6 . The study involved measuring plasma dextromethorphan and metabolite (dextrorphan) concentrations before and after emvododstat administration .

Antidepressant Therapy

Dextromethorphan has been repurposed as an adjunct therapy in patients with major depressive disorder (MDD) . It has the property of non-competitively blocking NMDA receptors (like ketamine) with additional SERT and NET inhibitory action . Therefore, adding dextromethorphan to the SSRI regimen can improve clinical outcomes in MDD .

Postoperative Pain Management

Dextromethorphan stands out among both well-studied and emerging pharmacological adjuncts for postoperative pain due to its robust safety profile and unique pharmacology . It has been evaluated for its efficacy in multi-dose administration for postoperative pain management .

COVID-19 Management

Emvododstat, a drug that targets both viral replication and the hyper-reactive immune response, was found to be a potent inhibitor of immunomodulatory and inflammation-related processes by inhibition of dihydroorotate dehydrogenase to reduce the severity of SARS-CoV-2 infections . Dextromethorphan was used as a probe substrate in this study .

Bioanalytical Method Development

Dextromethorphan-d3 is used as an internal standard in bioanalytical method development. For instance, it was used in the extraction of dextromethorphan and dextrorphan from human K2 EDTA plasma using an automated liquid–liquid extraction followed by detection using LC-MS/MS .

Drug Metabolism Studies

Dextromethorphan is often used as a probe drug to study the activity of the CYP2D6 enzyme, which is involved in the metabolism of many drugs. Changes in the plasma concentrations of dextromethorphan and its metabolite dextrorphan can indicate alterations in CYP2D6 activity .

Wirkmechanismus

- Dextromethorphan primarily acts as a low-affinity uncompetitive NMDA receptor antagonist . NMDA receptors play a crucial role in synaptic plasticity and pain modulation.

- Additionally, dextromethorphan is an agonist of the sigma-1 receptor , which may contribute to its antitussive effects .

- The stimulation of sigma-1 receptors further suppresses the cough center in the brainstem, interrupting the cough signal transmission .

- It may also impact other neurotransmitter systems due to its structural similarity to opioids, although its interaction with opioid receptors is minimal .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Eigenschaften

IUPAC Name |

4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXZASYAUGDDCJ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

524713-56-2 |

Source

|

| Record name | 524713-56-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)